Diacetoxyscirpenol-13C19: A Technical Guide to Chemical Properties and Stability
Diacetoxyscirpenol-13C19: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of Diacetoxyscirpenol-13C19. It is important to note that while this document focuses on the ¹³C₁₉ isotopically labeled form, specific experimental data for this labeled compound is limited. The information presented herein is largely based on the well-documented properties of unlabeled Diacetoxyscirpenol (DAS), as isotopic labeling is not expected to significantly alter its chemical behavior or stability. The primary difference lies in the molecular weight.
Chemical Properties
Diacetoxyscirpenol (DAS) is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species.[1][2] It is a tricyclic sesquiterpenoid epoxide.[1] The ¹³C₁₉ labeled version, Diacetoxyscirpenol-13C19, is a synthetic standard used in analytical and research applications.
Table 1: Chemical and Physical Properties of Diacetoxyscirpenol
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₆O₇ | [2][3] |
| Molecular Weight (Unlabeled) | 366.4 g/mol | [4] |
| Molecular Weight (¹³C₁₉ Labeled) | Approximately 385.4 g/mol | Calculated |
| Appearance | White crystalline solid | Inferred from typical mycotoxin standards |
| Solubility | Moderately soluble in water and organic solvents. | [1] |
| Structure | Tricyclic sesquiterpenoid epoxide | [1] |
Stability and Degradation
Diacetoxyscirpenol is known for its high stability, being resistant to heat and cooking processes.[1] This persistence makes it a concern in food safety and environmental monitoring.
2.1. General Stability:
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Heat Stability: DAS is heat-stable and not easily degraded by cooking temperatures.[1]
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Chemical Stability: It is incompatible with strong acids.
2.2. Degradation Pathways:
The metabolism of Diacetoxyscirpenol involves hydrolysis of the acetyl groups and modification of the epoxide ring. In biological systems, it is transformed into metabolites such as 15-monoacetoxyscirpenol and scirpenetriol.[4] Cleavage of the epoxide ring can also occur, primarily mediated by gut microflora.[4]
Caption: Metabolic Pathway of Diacetoxyscirpenol-13C19.
Experimental Protocols
3.1. General Stability Testing Workflow:
The following workflow describes a typical process for evaluating the stability of a chemical standard like Diacetoxyscirpenol-13C19 under various conditions.
Caption: Experimental Workflow for Stability Testing.
3.2. Methodologies:
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Preparation of Stock Solutions: A stock solution of Diacetoxyscirpenol-13C19 is prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
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Stress Conditions:
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Temperature: Aliquots of the stock solution are stored at various temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and elevated temperature at 40°C) in the dark.
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pH: The stability in aqueous solutions is tested by diluting the stock solution in buffers of different pH values (e.g., acidic, neutral, and basic).
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Photostability: Solutions are exposed to controlled UV and visible light to assess degradation due to light exposure. Control samples are kept in the dark.
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Analytical Method:
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantitative analysis of mycotoxins. A validated LC-MS/MS method would be used to measure the concentration of Diacetoxyscirpenol-13C19 at different time points. The method would be optimized for chromatographic separation and mass spectrometric detection of the parent compound and any potential degradation products.
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Data Analysis: The concentration of Diacetoxyscirpenol-13C19 is plotted against time for each condition to determine the degradation rate. Degradation products can be tentatively identified based on their mass-to-charge ratio and fragmentation patterns in the MS/MS spectra.
This guide provides a foundational understanding of the chemical properties and stability of Diacetoxyscirpenol-13C19, leveraging available data for its unlabeled counterpart. For specific applications, it is recommended to perform in-house stability studies to ensure the integrity of the standard under your unique experimental conditions.
